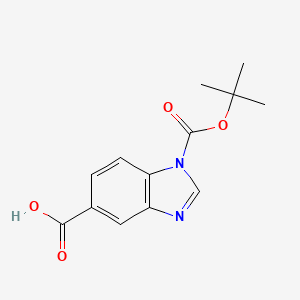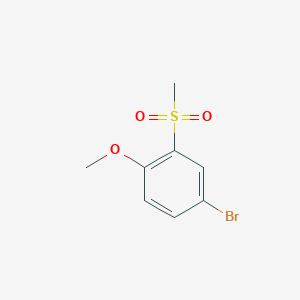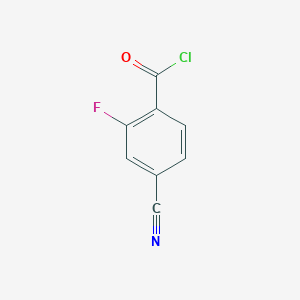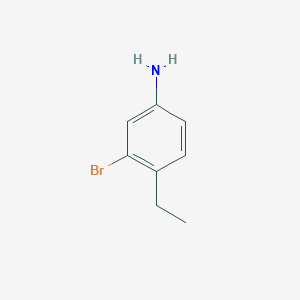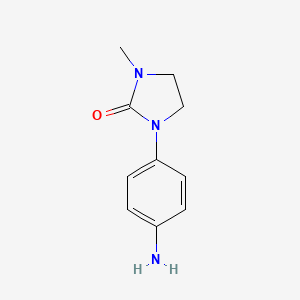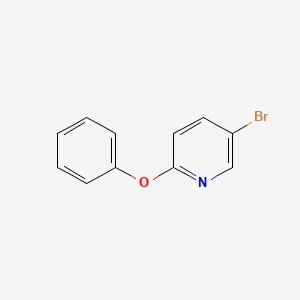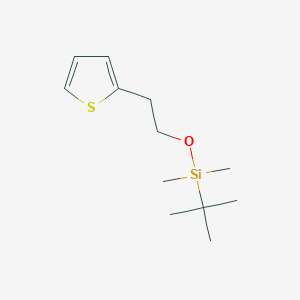
Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane
概要
説明
Tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane: is an organosilicon compound with the molecular formula C12H22OSSi. It is characterized by the presence of a silicon atom bonded to organic moieties, including a thiophene ring and an ethoxy group. This compound is used as a precursor in the synthesis of various organic compounds and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane typically involves the reaction of tert-butyldimethylchlorosilane with 2-(thiophen-2-yl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
tert-butyldimethylchlorosilane+2-(thiophen-2-yl)ethanol→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Corresponding substituted silanes.
科学的研究の応用
Chemistry: Tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane is used as a precursor in the synthesis of various organic compounds. It is employed in the preparation of functionalized silanes, which are important intermediates in organic synthesis.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also used in the development of silicon-based drug delivery systems.
Medicine: The compound has potential applications in medicinal chemistry for the development of silicon-containing pharmaceuticals. It can be used to introduce silicon atoms into drug molecules, which can improve their pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and sealants.
作用機序
The mechanism of action of tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane involves its ability to act as a precursor for the introduction of silicon atoms into organic molecules. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the creation of diverse chemical structures. The compound can interact with various molecular targets and pathways, depending on the specific application and context.
類似化合物との比較
Tert-butyldimethyl(2-(phenyl)ethoxy)silane: Similar structure but with a phenyl group instead of a thiophene ring.
Tert-butyldimethyl(2-(pyridyl)ethoxy)silane: Contains a pyridyl group instead of a thiophene ring.
Tert-butyldimethyl(2-(furyl)ethoxy)silane: Features a furan ring instead of a thiophene ring.
Uniqueness: Tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where the thiophene moiety is desired, such as in the synthesis of conjugated polymers and other advanced materials.
特性
IUPAC Name |
tert-butyl-dimethyl-(2-thiophen-2-ylethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OSSi/c1-12(2,3)15(4,5)13-9-8-11-7-6-10-14-11/h6-7,10H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSYSNSWONYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626302 | |
| Record name | tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160744-11-6 | |
| Record name | tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
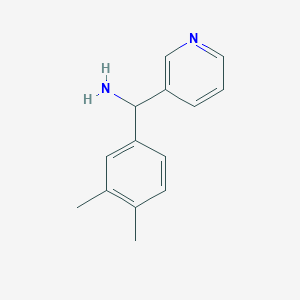
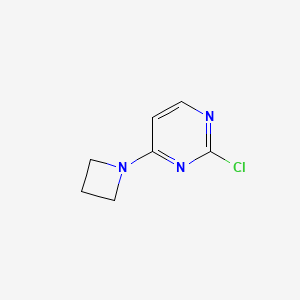

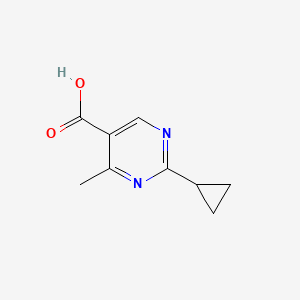
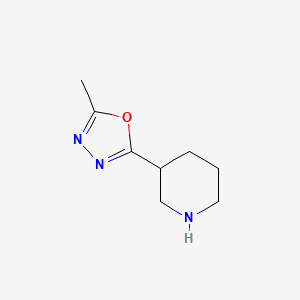
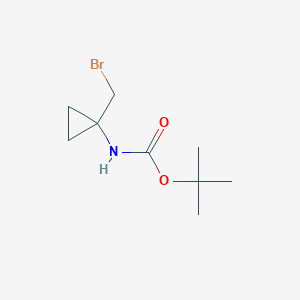
![6-Methoxy-2,3-dihydrobenzo[d]thiazole](/img/structure/B1291979.png)
